5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid

Chemical Identity Quality Control Procurement Specification

5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid (CAS 1178188-52-7; molecular formula C15H21N3O3; molecular weight 291.35 g/mol) is a synthetic small molecule featuring a pyrrolidine ring, a pyridine ring, and a pentanoic acid moiety linked via a carbamoyl bridge. The compound is commercially available for research purposes at a minimum purity specification of 95%.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1178188-52-7
Cat. No. B2474249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid
CAS1178188-52-7
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)NC(=O)CCCCC(=O)O
InChIInChI=1S/C15H21N3O3/c19-13(7-1-2-8-14(20)21)17-12-6-5-9-16-15(12)18-10-3-4-11-18/h5-6,9H,1-4,7-8,10-11H2,(H,17,19)(H,20,21)
InChIKeyCRRUJYNQFULJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic Acid (CAS 1178188-52-7): Chemical Identity and Baseline Procurement Data


5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid (CAS 1178188-52-7; molecular formula C15H21N3O3; molecular weight 291.35 g/mol) is a synthetic small molecule featuring a pyrrolidine ring, a pyridine ring, and a pentanoic acid moiety linked via a carbamoyl bridge [1]. The compound is commercially available for research purposes at a minimum purity specification of 95% . Computed physicochemical properties include a calculated logP (XLogP3-AA) of 1.1, a hydrogen bond donor count of 2, and an acceptor count of 5 [1]. No published bioactivity data, target engagement profiles, or in vivo pharmacokinetic parameters were identified for this compound in peer-reviewed literature or authoritative curated databases as of the search date.

Why Generic Substitution of 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic Acid Carries Unquantified Risk


In the absence of disclosed structure-activity relationship (SAR) data, any assumption that a structurally related pyrrolidine-pyridine derivative or a simple pentanoic acid analog can replicate the properties of 5-{[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is unsubstantiated. Small modifications to the carbamoyl linker, the substitution position on the pyridine ring, or the length of the alkyl acid chain can profoundly alter target binding, selectivity, solubility, and metabolic stability . Without head-to-head comparative data, generic substitution carries an undefined risk of divergent biological or physicochemical behavior that cannot be quantified for procurement decision-making.

Quantitative Differentiation Evidence for 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic Acid: Available Data and Critical Gaps


Molecular Identity and Physicochemical Baseline vs. Common Analogs

The compound's distinct molecular formula (C15H21N3O3; MW 291.35 g/mol) and its combination of a 2-(pyrrolidin-1-yl)pyridin-3-yl group with a pentanoic acid chain via a carbamoyl linker constitute a unique chemical fingerprint [1]. While no direct comparator data are available, the computed logP of 1.1 suggests moderate lipophilicity that may differ from common analogs such as 5-oxo-5-[2-(pyridin-3-yl)pyrrolidin-1-yl]pentanoic acid (MW 262.31 g/mol) or simple 6-oxo hexanoic acid derivatives [2]. The commercial availability at 95% purity provides a defined quality baseline for procurement .

Chemical Identity Quality Control Procurement Specification

Absence of Validated Bioactivity Data: A Critical Evidence Gap

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and the primary patent literature (including US8993586 and related ACC inhibitor patents) yielded no validated IC50, Ki, EC50, or any other quantitative bioactivity measurement for this specific compound . A BindingDB entry (BDBM50439638) citing an IC50 of 18 nM for human ACC1 has been confirmed to correspond to a different chemical structure (CHEMBL2419599 with distinct SMILES) and is therefore not attributable to 5-{[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid [1]. Without target-specific activity data, no differentiation from other pyrrolidine-containing research compounds can be established.

Target Engagement Biochemical Assay Evidence Gap

Patent Landscape: No Direct Exemplification Found

Several patent families describe pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors (e.g., US8993586, US20140100211), but none of the examined patents explicitly exemplify or list this compound by name, structure, or CAS number [1]. The closest structural analogs in these patents are spiropiperidine-pyrazolo compounds or N1/N2-lactam derivatives, which diverge significantly in core scaffold [2]. This compound may fall outside the primary claims of the major ACC inhibitor patent estates, but a formal freedom-to-operate analysis is recommended before commercial use.

Intellectual Property Patent Analysis Freedom to Operate

Recommended Application Scenarios for 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic Acid Based on Available Evidence


Chemical Reference Standard for Analytical Method Development

The compound's well-defined identity (CAS 1178188-52-7, MW 291.35 g/mol, 95% purity [1]) makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development and system suitability testing in laboratories working with pyrrolidine-pyridine libraries.

Building Block for Custom Derivative Synthesis

The presence of a free carboxylic acid and a secondary amide linkage offers two synthetic handles for further derivatization. The compound can serve as a starting material for the synthesis of amide, ester, or heterocycle-fused analogs in medicinal chemistry campaigns where the pyrrolidinyl-pyridine core is a desired pharmacophore element.

Physicochemical Property Baseline for In-Class Comparator Studies

With its computed logP of 1.1 [1], this compound may serve as a moderate-lipophilicity baseline when profiling the property space of related pyrrolidine-containing carboxylic acids. It could be included in panels designed to assess the impact of linker length and heterocyclic substitution on solubility, permeability, and metabolic stability.

Negative Control or Inactive Comparator

Given the absence of any validated target-specific activity, this compound may be a candidate for use as a structurally matched negative control in biochemical or cellular assays evaluating active pyrrolidine-based inhibitors, provided its inactivity is first confirmed in the specific assay system.

Quote Request

Request a Quote for 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.